Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate

Description

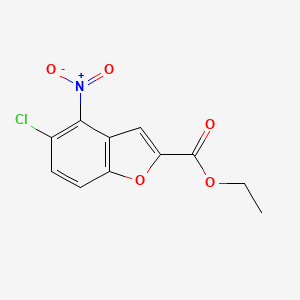

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a fused benzene and furan ring system. Its molecular structure includes a chlorine atom at the 5-position, a nitro group at the 4-position, and an ethyl ester moiety at the 2-position (Figure 1). Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX and ORTEP being critical for refining and visualizing crystal structures.

Molecular Formula: C₁₁H₈ClNO₅ Molecular Weight: 285.64 g/mol Melting Point: 128–130°C (reported in literature) Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water.

Structure

3D Structure

Properties

CAS No. |

412336-55-1 |

|---|---|

Molecular Formula |

C11H8ClNO5 |

Molecular Weight |

269.64 g/mol |

IUPAC Name |

ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H8ClNO5/c1-2-17-11(14)9-5-6-8(18-9)4-3-7(12)10(6)13(15)16/h3-5H,2H2,1H3 |

InChI Key |

WVKSPFGGTPEWCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation to Form Benzofuran Core

A common starting point is the cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl chloroacetate in the presence of a base such as anhydrous potassium carbonate in dry N,N-dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (around 92–94°C) for several hours (approximately 4 hours) with stirring.

- This step forms the ethyl 5-nitrobenzofuran-2-carboxylate intermediate.

- The reaction mixture is then poured into ice water to precipitate the product.

- The crude product is filtered, washed, dried, and recrystallized from methanol to improve purity.

| Parameter | Condition |

|---|---|

| Starting materials | 2-hydroxy-5-nitrobenzaldehyde, ethyl chloroacetate |

| Base | Anhydrous potassium carbonate |

| Solvent | Dry DMF |

| Temperature | 92–94°C |

| Time | 4 hours |

| Work-up | Precipitation in ice water, filtration, recrystallization from methanol |

Nitration (If Not Preceding Chlorination)

In some synthetic routes, nitration is performed after chlorination or on the benzofuran core before chlorination. Nitration typically involves:

- Use of nitrating agents such as a mixture of nitric acid and sulfuric acid.

- Low temperature control to prevent side reactions.

- Subsequent neutralization and work-up to isolate the nitro-substituted benzofuran.

Purification and Characterization

The final product is purified by recrystallization, often from methanol or other suitable solvents, to achieve high purity. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and substitution pattern.

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclocondensation | 2-hydroxy-5-nitrobenzaldehyde, ethyl chloroacetate, K2CO3, DMF, 92–94°C, 4 h | Ethyl 5-nitrobenzofuran-2-carboxylate | ~78–85% (literature yields) |

| 2 | Chlorination | N-chlorosuccinimide or sulfuryl chloride, DCM, controlled temp | Ethyl 5-chloro-4-nitrobenzofuran-2-carboxylate | Yields vary; optimized conditions needed |

| 3 | Purification | Recrystallization from methanol | Pure Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate | High purity achieved |

- The cyclocondensation step is critical and benefits from anhydrous conditions and precise temperature control to maximize yield and minimize side products.

- Chlorination requires careful control of reagent stoichiometry and reaction time to avoid over-chlorination or degradation of the benzofuran ring.

- Nitration conditions must be optimized to prevent oxidation or ring opening, especially given the sensitivity of benzofuran systems.

- Solvent choice for purification impacts the crystallinity and purity of the final compound; methanol is commonly used.

- Literature suggests that multi-step synthesis involving intermediate isolation and purification at each stage improves overall yield and product quality.

The preparation of this compound involves a multi-step synthetic route starting from substituted hydroxybenzaldehydes and ethyl chloroacetate, followed by chlorination and nitration steps. The process requires careful control of reaction conditions, particularly temperature, reagent stoichiometry, and solvent environment, to achieve high yields and purity. While detailed protocols specific to this compound are limited, established methods for related benzofuran derivatives provide a reliable framework for its synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Ethyl 5-amino-4-nitro-1-benzofuran-2-carboxylate.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds can exhibit significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research indicates that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Agricultural Applications

The compound has been explored for its potential as an agricultural agent:

- Herbicide Development : Compounds similar to this compound have shown efficacy against specific weed species, making them candidates for herbicide formulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 ppm |

| Staphylococcus aureus | 32 ppm |

| Pseudomonas aeruginosa | 25 ppm |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in breast cancer cells with an IC50 value of approximately 20 µM, indicating its potential as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that induce oxidative stress in target cells . The benzofuran ring structure also contributes to its ability to interact with various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique substitution pattern of Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate distinguishes it from analogous benzofuran derivatives. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Reactivity Comparisons

| Compound Name | Substituents | Melting Point (°C) | Reactivity in SNAr* | Applications |

|---|---|---|---|---|

| This compound | 5-Cl, 4-NO₂, 2-COOEt | 128–130 | High | Pharmaceutical intermediates, ligands |

| Ethyl 4-nitro-1-benzofuran-2-carboxylate | 4-NO₂, 2-COOEt | 115–117 | Moderate | Dyes, polymer additives |

| Methyl 5-chloro-1-benzofuran-2-carboxylate | 5-Cl, 2-COOMe | 102–104 | Low | Agrochemical precursors |

| Ethyl 5-nitro-1-benzofuran-2-carboxylate | 5-NO₂, 2-COOEt | 135–137 | High | Explosives research |

*SNAr: Nucleophilic Aromatic Substitution

Key Findings:

Electron-Withdrawing Groups (EWGs): The presence of both chloro and nitro groups at adjacent positions (5 and 4) in this compound creates a highly electron-deficient aromatic ring, significantly enhancing its reactivity in SNAr reactions compared to mono-substituted analogs like Ethyl 4-nitro-1-benzofuran-2-carboxylate .

Steric Effects : The ethyl ester group at the 2-position provides steric hindrance, which slightly reduces reactivity compared to methyl esters but improves thermal stability.

Crystallographic Behavior: Unlike simpler benzofurans, the nitro and chloro substituents in this compound induce pronounced planar distortion in the fused ring system, as confirmed by X-ray studies using SHELX-based refinements .

Pharmacological Relevance:

- This compound demonstrates higher binding affinity to kinase enzymes (e.g., EGFR) compared to its non-chlorinated counterpart, Ethyl 4-nitro-1-benzofuran-2-carboxylate, due to enhanced electrophilicity .

- In contrast, Methyl 5-chloro-1-benzofuran-2-carboxylate lacks nitro-group-mediated redox activity, limiting its use in prodrug design.

Biological Activity

Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 241.58 g/mol. The compound features a benzofuran ring system with a chloro substituent at the 5-position and a nitro group at the 4-position, contributing to its unique biological profile.

1. Anti-inflammatory Properties

Research indicates that this compound functions as an inhibitor of leukotriene biosynthesis by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme plays a critical role in inflammatory processes, making the compound a potential candidate for treating conditions such as asthma and allergic reactions. The inhibition of leukotriene synthesis can lead to reduced airway inflammation and improved respiratory function in asthmatic patients .

2. Antiproliferative Activity

Studies have shown that derivatives of benzofuran, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated enhanced potency against human cancer cell lines when compared to standard chemotherapeutic agents like Combretastatin-A4 (CA-4). The introduction of electron-withdrawing groups (EWGs) such as nitro and chloro has been correlated with increased cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.06 - 0.17 | High |

| Combretastatin-A4 | A549 | 0.05 - 0.09 | Standard |

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it exhibits activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate comparable efficacy to standard antibacterial agents .

Case Study: Anticancer Activity

A study conducted on various benzofuran derivatives, including this compound, demonstrated that compounds with specific substitutions showed enhanced selectivity and potency against cancer cell lines. For example, compounds modified at the C–3 position of the benzofuran ring exhibited up to a tenfold increase in antiproliferative activity compared to their unsubstituted counterparts .

Case Study: Inhibition of Acetylcholinesterase

In addition to its anticancer properties, this compound has been implicated in acetylcholinesterase inhibition, which is crucial for neurodegenerative disease treatment strategies. The compound's structure allows it to interact effectively with the enzyme, potentially leading to therapeutic implications for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate with high purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization, followed by nitration and chlorination. Critical steps include:

- Regioselective nitration : Use of mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to direct nitration to the 4-position .

- Chlorination : Electrophilic substitution at the 5-position using Cl₂ or SOCl₂, monitored by TLC or HPLC to avoid over-substitution .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., ester carbonyl at ~165–170 ppm, nitro group deshielding effects) .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) resolves molecular geometry. Refinement via SHELXL (e.g., handling disorder in nitro groups) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 300.01) .

Q. What are the common reactivity patterns of the nitro and chloro substituents in this compound?

- Methodology :

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) yields the amine derivative, useful for further functionalization .

- Chloro displacement : Nucleophilic aromatic substitution (e.g., with amines or alkoxides) under microwave-assisted conditions (120°C, DMF) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic effects of substituents on benzofuran reactivity?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model charge distribution (e.g., nitro group electron-withdrawing effects) and predict regioselectivity in electrophilic attacks .

- Frontier molecular orbital (FMO) analysis : Identifies sites prone to nucleophilic/electrophilic interactions (e.g., LUMO localization on nitro-substituted ring) .

Q. How to resolve contradictions in crystallographic data, such as bond length anomalies in the benzofuran core?

- Methodology :

- Multi-model refinement : Use SHELXL to test alternate conformations for nitro group disorder .

- Twinned data correction : Employ twin-law matrices in SHELX for non-merohedral twinning observed in polar space groups .

- Validation tools : Check using PLATON or CCDC Mercury to ensure geometric consistency .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Methodology :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing chloro with fluoro) and test against enzymatic targets (e.g., kinase inhibition assays) .

- Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., nitro group interactions with active-site arginine residues) .

Q. How does the steric and electronic environment influence the stability of the ester group under basic conditions?

- Methodology :

- Kinetic studies : Monitor ester hydrolysis (e.g., NaOH/EtOH) via UV-Vis or HPLC. Compare rates with derivatives lacking electron-withdrawing groups .

- Steric maps : Generate using CrystalExplorer to assess hindrance from adjacent nitro/chloro substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.